Chemical properties and molecular structure of ethyl 4-methylheptanoate
Chemical properties and molecular structure of ethyl 4-methylheptanoate
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Ethyl 4-Methylheptanoate
This guide provides a comprehensive technical overview of ethyl 4-methylheptanoate, a molecule of significant interest in the fields of chemical ecology, flavor and fragrance chemistry, and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and structural characteristics of this chiral ester, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of Ethyl 4-Methylheptanoate
Ethyl 4-methylheptanoate is a fatty acid ester recognized for its distinct fruity and floral aroma, which has led to its application in the flavor and fragrance industry.[1] Beyond its sensory properties, it plays a crucial role in the chemical communication of various insect species, most notably as a major component of the aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a significant agricultural pest.[2] This biological activity underscores the importance of its stereochemistry, a central theme that will be explored in this guide. The molecule's structure also presents interesting considerations for synthetic chemists and serves as a valuable case study for the analysis of branched-chain esters.
Molecular Structure and Stereochemistry
The molecular integrity of ethyl 4-methylheptanoate is defined by its specific arrangement of atoms and the presence of a chiral center, which gives rise to stereoisomers with potentially distinct biological activities.
Connectivity and Functional Groups
The molecule consists of a ten-carbon backbone, featuring a heptanoate chain with a methyl group at the fourth carbon position and an ethyl ester functional group. The IUPAC name, ethyl 4-methylheptanoate, precisely describes this arrangement.[3][4]
Molecular Formula: C₁₀H₂₀O₂[3][4][5]
SMILES: CCCC(C)CCC(=O)OCC[4][5]
InChI: InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3[4][5]
Chirality and Enantiomers
The carbon atom at the fourth position of the heptanoate chain is a stereocenter, as it is bonded to four different groups: a propyl group, a methyl group, a hydrogen atom, and a -(CH₂)₂COOEt group. Consequently, ethyl 4-methylheptanoate exists as a pair of enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate.
The spatial arrangement of these enantiomers is critical, particularly in the context of its pheromonal activity. The biological receptors in insects are often highly specific to one enantiomer. The synthesis of enantiomerically pure forms of this compound is therefore a significant area of research.[2]
Caption: 3D representation of the (R) and (S) enantiomers of ethyl 4-methylheptanoate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of ethyl 4-methylheptanoate is essential for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Weight | 172.26 g/mol | [3][4] |
| Appearance | Colorless clear liquid (est) | |
| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg | |
| Flash Point | 181.00 °F (82.78 °C) | [6] |
| Density | 0.870 ± 0.06 g/cm³ (Predicted) | [7] |
| XLogP3 | 3.2 | [3][4] |
| Solubility | Soluble in alcohol; Insoluble in water. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of ethyl 4-methylheptanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The signals for the ethyl group are characteristic, with a quartet for the methylene protons adjacent to the oxygen and a triplet for the terminal methyl group. The protons on the heptanoate chain exhibit complex splitting patterns due to their diastereotopic nature in the chiral molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each of the ten carbon atoms, confirming the overall carbon framework. The carbonyl carbon of the ester group typically appears significantly downfield.
A detailed analysis of the NMR spectra is crucial for confirming the successful synthesis of the target molecule and for assessing its isomeric purity.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl 4-methylheptanoate results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 172 is observable. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement, leading to fragment ions that can be used to deduce the structure of the molecule.
Caption: Common fragmentation pathways of ethyl 4-methylheptanoate in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 4-methylheptanoate displays characteristic absorption bands. A strong C=O stretching vibration is observed around 1735-1750 cm⁻¹, which is indicative of the ester functional group. C-H stretching vibrations for the alkyl groups are seen in the range of 2850-3000 cm⁻¹, and C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.
Synthesis of Ethyl 4-Methylheptanoate
Several synthetic routes to ethyl 4-methylheptanoate have been reported, with a focus on controlling the stereochemistry at the C4 position. A common approach involves the use of chiral starting materials or asymmetric synthesis methodologies.
Enantioselective Synthesis Approach
A concise and effective method for the asymmetric synthesis of (S)-ethyl 4-methylheptanoate utilizes an organocatalyzed MacMillan cross-aldol reaction as the key step.[2] This approach allows for the controlled introduction of the chiral center. The stereochemical outcome can often be manipulated by the choice of the organocatalyst.[2]
Caption: Retrosynthetic analysis for the asymmetric synthesis of ethyl 4-methylheptanoate.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for a malonic ester synthesis approach to produce ethyl 4-methylheptanoate, which is a robust method for forming carbon-carbon bonds.
Step 1: Enolate Formation Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate. The choice of an alkoxide base corresponding to the ester's alcohol component prevents transesterification.
Step 2: Alkylation The enolate is then reacted with a suitable alkyl halide, such as 1-bromo-2-methylhexane. This is an Sₙ2 reaction where the enolate acts as the nucleophile.
Step 3: Hydrolysis and Decarboxylation (Krapcho Reaction) The resulting dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, typically using aqueous acid or base followed by acidification. Gentle heating of the dicarboxylic acid leads to decarboxylation, yielding 4-methylheptanoic acid. A more direct method is the Krapcho decarboxylation, which can be performed on the malonic ester intermediate.[6]
Step 4: Fischer Esterification Finally, 4-methylheptanoic acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield ethyl 4-methylheptanoate. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Chemical Reactivity
The chemical reactivity of ethyl 4-methylheptanoate is primarily dictated by the ester functional group.
Hydrolysis
Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the equilibrium can be shifted towards the products by using a large excess of water.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[9][10]
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.[8] The reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.
Transesterification
In the presence of an alcohol and an acid or base catalyst, ethyl 4-methylheptanoate can undergo transesterification to form a different ester. This reaction is an equilibrium process.
Reduction
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate which is further reduced.
Reaction with Organometallic Reagents
Grignard reagents and other organometallic compounds will add to the carbonyl carbon of the ester. Since the initial product is a ketone, which is more reactive than the starting ester, a second equivalent of the organometallic reagent will add to form a tertiary alcohol after an acidic workup.
Applications and Relevance
Pheromone Chemistry
As previously mentioned, ethyl 4-methylheptanoate is a key component of the aggregation pheromone of the coconut rhinoceros beetle.[2] This has significant implications for pest management strategies, where synthetic pheromones can be used in traps for monitoring and controlling insect populations. The stereochemistry of the pheromone is critical for its biological activity.
Flavor and Fragrance Industry
The pleasant fruity and floral aroma of ethyl 4-methylheptanoate makes it a valuable ingredient in the formulation of perfumes, cosmetics, and personal care products.[1] It is also used as a flavoring agent in various food products, including beverages, candies, and baked goods.[1]
Drug Development
While not a drug itself, the study of molecules like ethyl 4-methylheptanoate can be relevant to drug development. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-known concept in medicinal chemistry.[11] Understanding the impact of the methyl group on the conformation and binding affinity of ethyl 4-methylheptanoate to its biological targets can provide insights applicable to the design of more complex drug candidates.[11]
Safety and Handling
Ethyl 4-methylheptanoate is a combustible liquid and can cause skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4][7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[12]
Conclusion
Ethyl 4-methylheptanoate is a multifaceted molecule with significant implications in various scientific disciplines. Its chiral nature and biological activity as a pheromone make it a fascinating subject for synthetic and analytical chemists. Its pleasant aroma ensures its continued use in the flavor and fragrance industry. A comprehensive understanding of its chemical properties, molecular structure, and reactivity is paramount for its effective and safe application in research and industry.
References
-
PubChemLite. Ethyl 4-methylheptanoate (C10H20O2). Available from: [Link][5]
-
PubChem. Ethyl 4-methylheptanoate. Available from: [Link][3][4]
-
Arkivoc. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Available from: [Link]
-
angenechemical.com. ethyl 4-methylheptanoate(CAS# 22084-69-1 ). Available from: [Link]
-
Capot Chemical. MSDS of Ethyl 4-methyloctanoate. Available from: [Link][7]
-
ResearchGate. Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Available from: [Link]
-
MySkinRecipes. Ethyl 4-methyloctanoate. Available from: [Link][1]
-
Google Patents. Method for producing ethyl 4-methyloctanoate. Available from: [6]
-
The Good Scents Company. ethyl 4-methyl octanoate. Available from: [Link][6]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link][9]
-
YouTube. mechanism of ester hydrolysis. Available from: [Link][10]
-
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link][11]
Sources
- 1. PubChemLite - Ethyl 4-methylheptanoate (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 4. Ethyl 4-methylheptanoate | C10H20O2 | CID 10773534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 6. ethyl 4-methyl octanoate, 56196-53-3 [thegoodscentscompany.com]
- 7. capotchem.com [capotchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
